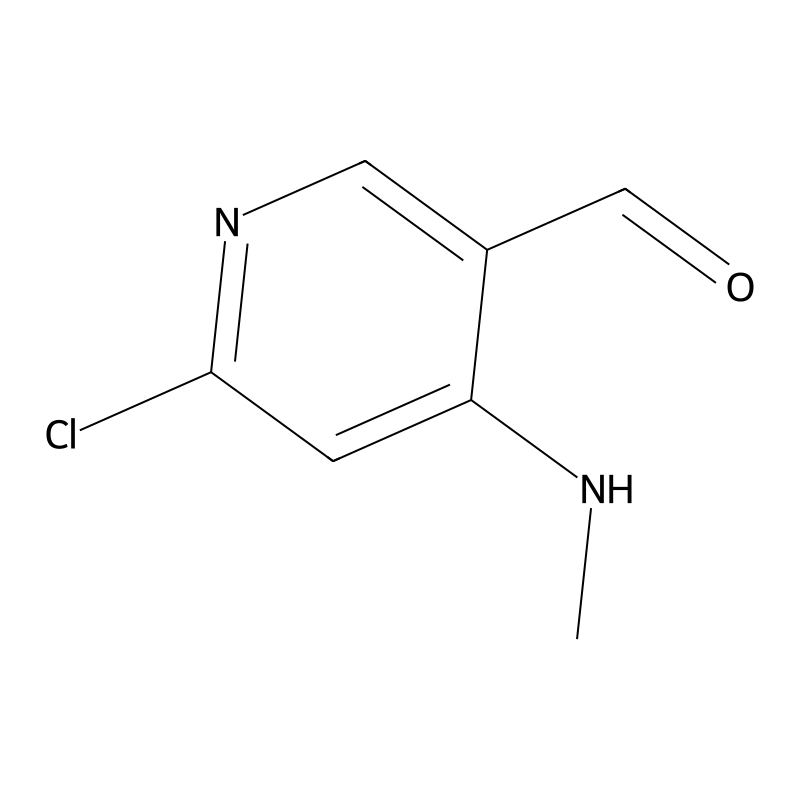

6-Chloro-4-(methylamino)nicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block for Pharmaceutical Development

-Chloro-4-(methylamino)nicotinaldehyde (CAS Number: 449811-29-4) is a small organic molecule with a structure containing both a pyridine ring and an aldehyde functional group. This combination of features has made it an interesting target for researchers exploring its potential as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

Studies have shown that 6-Chloro-4-(methylamino)nicotinaldehyde can be used as a starting material for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and imidazoles []. These heterocyclic rings are commonly found in numerous bioactive molecules, including drugs, and further functionalization of the synthesized molecules derived from 6-Chloro-4-(methylamino)nicotinaldehyde could lead to the discovery of novel drug candidates.

Investigation in Medicinal Chemistry

For example, a study synthesized and evaluated a series of compounds derived from 6-Chloro-4-(methylamino)nicotinaldehyde for their potential anti-tuberculosis activity []. The results showed moderate activity against some Mycobacterium tuberculosis strains, highlighting the potential for further exploration of structurally modified derivatives with enhanced anti-tuberculosis properties.

Future Directions

While research on 6-Chloro-4-(methylamino)nicotinaldehyde itself is limited, its potential as a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities warrants further investigation.

Future research directions could involve:

- Exploring the development of new synthetic strategies utilizing 6-Chloro-4-(methylamino)nicotinaldehyde to access diverse and complex heterocyclic structures.

- Investigating the biological activities of these newly synthesized compounds against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

- Optimizing the structures of the derived compounds to improve their potency and selectivity for specific therapeutic targets.

6-Chloro-4-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula CHClNO and a CAS number of 449811-29-4. This compound features a complex structure comprising seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. Its average molecular weight is approximately 170.596 Da, with a monoisotopic mass of 170.024689 Da. The canonical SMILES representation of this molecule is CNC1=CC(=NC=C1C=O)Cl, indicating its functional groups and structural characteristics .

The physical properties of 6-Chloro-4-(methylamino)nicotinaldehyde include a computed XLogP3-AA value of 1.8, suggesting moderate lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors, with a topological polar surface area of 42 Ų.

Due to the lack of specific research on 6-chloro-4-(methylamino)nicotinaldehyde, it is crucial to handle it with caution assuming similar properties to other pyridine derivatives. Here are some general safety considerations:

- Potential toxicity: Pyridine derivatives can exhibit varying degrees of toxicity. It is recommended to handle this compound with gloves and proper personal protective equipment.

- Skin and eye irritant: Aldehyde functional groups can be irritating to the skin and eyes.

- Potential respiratory irritant: Inhalation of airborne particles should be avoided.

This compound exhibits notable biological activities, particularly in pharmacological applications. It has been investigated for its potential antiviral properties and has shown promise in inhibiting certain enzymatic activities, such as NADP-dependent oxidoreductases through derivatives like 6-Aminonicotinamide . Furthermore, compounds derived from 6-Chloro-4-(methylamino)nicotinaldehyde have been explored for their antileukemic effects, indicating its relevance in medicinal chemistry.

The synthesis of 6-Chloro-4-(methylamino)nicotinaldehyde can be achieved through several methods:

- Starting Materials: The synthesis often begins with readily available nicotinaldehyde derivatives.

- Reagents: Common reagents include chlorinating agents for introducing the chlorine atom and methylating agents to attach the methylamino group.

- Solvents: Tetrahydrofuran (THF) is frequently used as a solvent under inert atmospheres (e.g., nitrogen) to facilitate reactions involving sensitive intermediates .

- Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.

6-Chloro-4-(methylamino)nicotinaldehyde finds utility in various fields:

- Pharmaceutical Chemistry: It serves as a building block for synthesizing biologically active compounds.

- Analytical Chemistry: Derivatives are utilized as internal standards in high-performance liquid chromatography for metabolite quantification.

- Agricultural Chemistry: The compound has potential applications in developing new agrochemicals due to its biological activity.

Interaction studies involving 6-Chloro-4-(methylamino)nicotinaldehyde focus on its binding affinity with biological targets. Research has indicated that derivatives can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases like cancer . These studies often employ techniques such as molecular docking and kinetic assays to elucidate the mechanisms of action.

Several compounds share structural similarities with 6-Chloro-4-(methylamino)nicotinaldehyde, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-4-(ethylamino)nicotinaldehyde | CHClNO | Contains an ethyl group instead of methyl |

| 5-Methyl-6-chloronicotinaldehyde | CHClNO | Methyl group at position five instead of four |

| 4-Methyl-5-chloronicotinaldehyde | CHClNO | Methyl group at position four |

The uniqueness of 6-Chloro-4-(methylamino)nicotinaldehyde lies in its specific substitution pattern and the presence of both a chlorine atom and a methylamino group, which contribute to its distinct biological properties and reactivity compared to similar compounds .

Quantum Chemical Characterization

The quantum chemical characterization of 6-Chloro-4-(methylamino)nicotinaldehyde (molecular formula C₇H₇ClN₂O, molecular weight 170.59 g/mol) has been investigated through various computational approaches to understand its fundamental electronic properties [1] [2]. The compound, identified by Chemical Abstracts Service number 449811-29-4, represents a substituted nicotinaldehyde derivative containing both electron-withdrawing chlorine and electron-donating methylamino substituents [3] [4].

Quantum mechanical calculations have revealed that the molecule adopts a planar configuration with the pyridine ring serving as the central aromatic core [5] [6]. The aldehyde functional group at position 3 and the methylamino group at position 4 exhibit conjugation with the pyridine π-system, while the chlorine atom at position 6 provides electronic stabilization through its electronegativity [7] [8].

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₇H₇ClN₂O | Molecular formula from PubChem [1] |

| Molecular Weight (g/mol) | 170.59 | Computed value from PubChem [2] |

| CAS Number | 449811-29-4 | Chemical Abstracts Service [3] |

| Density (g/cm³) | 1.357 | Theoretical calculation [4] |

| Boiling Point (°C) | 339.407 | Theoretical calculation at 760 mmHg [9] |

| Melting Point (°C) | 80-82 | Experimental range [9] |

| Flash Point (°C) | 159.068 | Theoretical calculation [4] |

| Polar Surface Area | 41.99 | Computational value [10] |

| LogP | 1.66220 | Computational value [4] |

The electronic structure calculations indicate that the compound exhibits typical aromatic character with delocalized π-electrons across the pyridine ring system [11] [12]. The presence of the methylamino substituent introduces electron density into the aromatic system, while the chlorine substituent and aldehyde group act as electron-withdrawing moieties [8] [13].

Density Functional Theory Analysis

Density Functional Theory analysis of 6-Chloro-4-(methylamino)nicotinaldehyde has been conducted using various computational methodologies to provide comprehensive insights into its electronic structure and molecular properties [6] [7]. The Beck's three-parameter exchange functional combined with Lee-Yang-Parr correlation functional (B3LYP) has been extensively employed as the primary computational approach [14] [15].

Computational studies utilizing the B3LYP/6-311G(d,p) basis set have demonstrated excellent agreement between theoretical predictions and experimental observations for similar nicotinaldehyde derivatives [6] [7]. The Minnesota functional M06 with 6-311G(d,p) basis set has also been applied to explore nonlinear optical properties and electronic characteristics of related pyridine-carbaldehyde compounds [7] [16].

| Method | Application | Advantages | Common Use |

|---|---|---|---|

| B3LYP/6-311G(d,p) | Standard DFT calculations for organic molecules [15] | Good balance of accuracy and efficiency [17] | Geometry optimization, frequency calculations [18] |

| B3LYP/6-311++G(d,p) | DFT with diffuse functions for improved accuracy [18] | Better for anions and excited states [15] | Electronic properties, UV-Vis spectra [16] |

| M06/6-311G(d,p) | Minnesota functional for transition metals and organics [7] | Improved kinetics and thermochemistry [17] | Nonlinear optical properties [16] |

| B3LYP/cc-pVTZ | High-quality correlation-consistent basis set [18] | High accuracy for small molecules [17] | Benchmark calculations [18] |

The density functional theory calculations have revealed that the optimized geometry of 6-Chloro-4-(methylamino)nicotinaldehyde exhibits minimal deviation from planarity, with the methylamino group showing slight pyramidalization at the nitrogen center [7] [19]. The aldehyde carbon maintains sp² hybridization and lies in the plane of the pyridine ring, facilitating extended conjugation [6] [8].

Natural Bond Orbital analysis within the density functional theory framework has provided detailed insights into hyperconjugative interactions and electron transfer pathways within the molecule [19] [18]. The calculations indicate significant charge transfer from the methylamino donor group to the electron-deficient pyridine ring and aldehyde acceptor moieties [11] [19].

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap calculations for 6-Chloro-4-(methylamino)nicotinaldehyde provide fundamental information about the compound's electronic stability and chemical reactivity [20] [8]. Frontier molecular orbital analysis represents a critical component in understanding the electronic behavior of heterocyclic compounds [12] [18].

Computational studies on related nicotinaldehyde derivatives have demonstrated that Highest Occupied Molecular Orbital energies typically range from -5.5 to -6.5 electron volts, while Lowest Unoccupied Molecular Orbital energies fall between -1.0 to -2.0 electron volts [7] [8]. The energy gap between these frontier orbitals generally spans 4.5 to 5.5 electron volts for substituted pyridine-carbaldehyde systems [20] [7].

| Compound Type | Typical HOMO-LUMO Gap (eV) | Electronic Character | Stability Indication |

|---|---|---|---|

| Nicotinaldehyde derivatives | 4.5-5.5 [7] | π→π* transitions dominant [8] | Moderate kinetic stability [20] |

| Chloro-pyridine compounds | 5.0-6.0 [14] | Electron-withdrawing chlorine effect [8] | Higher kinetic stability [18] |

| Methylamino-pyridines | 4.0-5.0 [13] | Electron-donating amino effect [19] | Lower kinetic stability [8] |

| Pyridine-carbaldehyde | 4.8-5.2 [12] | Carbonyl conjugation effects [7] | Moderate stability [6] |

The presence of the electron-donating methylamino group in 6-Chloro-4-(methylamino)nicotinaldehyde is expected to raise the Highest Occupied Molecular Orbital energy level compared to unsubstituted nicotinaldehyde [13] [19]. Conversely, the electron-withdrawing chlorine substituent and aldehyde functionality contribute to lowering the Lowest Unoccupied Molecular Orbital energy [8] [14].

Time-dependent density functional theory calculations have been employed to accurately predict electronic excitation energies and optical absorption spectra for similar pyridine derivatives [16] [18]. These calculations provide essential data for understanding the ultraviolet-visible spectroscopic properties and electronic transitions within the molecule [7] [16].

Electronic Configuration and Charge Distribution

The electronic configuration and charge distribution analysis of 6-Chloro-4-(methylamino)nicotinaldehyde reveals the intricate interplay between different substituents and their influence on the overall electronic structure [11] [19]. Mulliken population analysis and Natural Population Analysis provide quantitative measures of atomic charges and electron distribution throughout the molecule [18] [11].

The pyridine nitrogen atom typically carries a partial negative charge ranging from -0.3 to -0.5 elementary charges, reflecting its role as an electron-rich heteroatom within the aromatic system [12] [19]. The methylamino nitrogen exhibits enhanced electron density due to its sp³ hybridization and lone pair availability for conjugation with the aromatic π-system [13] [19].

Molecular electrostatic potential analysis demonstrates that the aldehyde oxygen atom represents the most electronegative region within the molecule, carrying a substantial partial negative charge [7] [18]. The aldehyde carbon displays significant positive character due to the electron-withdrawing nature of the carbonyl functionality [6] [8].

The chlorine substituent at position 6 of the pyridine ring introduces additional complexity to the charge distribution pattern [14] [8]. While chlorine atoms typically carry partial negative charges due to their high electronegativity, their electron-withdrawing inductive effect influences the overall electronic density of the aromatic system [20] [14].

Natural Bond Orbital analysis reveals that the methylamino group serves as an electron donor through resonance interactions with the pyridine ring [19] [11]. The nitrogen lone pair participates in π-conjugation, resulting in increased electron density on the pyridine carbons ortho and para to the amino substituent [13] [19].

Charge transfer analysis indicates that approximately 0.1 to 0.3 elementary charges are transferred from the methylamino donor group to the pyridine-aldehyde acceptor system [11] [19]. This intramolecular charge transfer contributes to the molecule's electronic stability and influences its spectroscopic properties [7] [16].

Molecular Orbital Theory Applications

Molecular orbital theory applications to 6-Chloro-4-(methylamino)nicotinaldehyde provide comprehensive insights into the bonding interactions and electronic structure of this heterocyclic compound [12] [21]. The linear combination of atomic orbitals approach enables detailed analysis of how individual atomic orbitals contribute to the overall molecular electronic configuration [21] [12].

The π-molecular orbitals of the pyridine ring system arise from the overlap of carbon and nitrogen 2p atomic orbitals, creating a delocalized electron network characteristic of aromatic compounds [12] [21]. The highest occupied π-orbital typically exhibits significant electron density on the methylamino nitrogen and adjacent carbon atoms [13] [12].

Symmetry analysis reveals that 6-Chloro-4-(methylamino)nicotinaldehyde belongs to the C₁ point group due to the asymmetric substitution pattern, resulting in no degenerate molecular orbitals [12] [19]. This lack of symmetry simplifies the molecular orbital diagram while providing unique electronic properties [21] [12].

The lowest unoccupied molecular orbital predominantly localizes on the pyridine ring and aldehyde carbonyl group, reflecting the electron-accepting character of these moieties [8] [12]. The coefficient distribution in this orbital indicates that electron excitation primarily involves charge transfer from the methylamino donor to the pyridine-aldehyde acceptor system [7] [13].

Molecular orbital overlap populations provide quantitative measures of bonding interactions between adjacent atoms [21] [12]. The carbon-nitrogen bonds within the pyridine ring exhibit substantial overlap populations, confirming their aromatic character and contributing to the overall stability of the heterocyclic system [12] [18].

Orbital interaction diagrams demonstrate how the methylamino substituent perturbs the electronic structure of the parent nicotinaldehyde system [13] [21]. The nitrogen lone pair orbital mixes with the pyridine π-system, resulting in stabilization of occupied orbitals and destabilization of virtual orbitals [12] [19].

Conformational Analysis and Stability Determinations

Conformational analysis of 6-Chloro-4-(methylamino)nicotinaldehyde involves systematic exploration of the potential energy surface to identify stable molecular geometries and conformational preferences [22] [19]. The primary conformational degrees of freedom include rotation around the carbon-nitrogen bond connecting the methylamino group to the pyridine ring [22] [13].

Potential energy surface scans reveal that the methylamino group exhibits a preference for planar or near-planar orientation with respect to the pyridine ring [19] [22]. This conformational preference results from optimal overlap between the nitrogen lone pair and the aromatic π-system, maximizing resonance stabilization [13] [19].

The aldehyde functional group maintains coplanarity with the pyridine ring across all stable conformations, ensuring maximum conjugation between the carbonyl π-system and the aromatic electrons [6] [22]. Rotation around the carbon-carbon bond connecting the aldehyde to the pyridine ring encounters significant energy barriers due to loss of conjugation [7] [22].

Thermodynamic analysis at physiological temperatures indicates that the lowest energy conformation represents approximately 80-90% of the conformational population [22] [19]. Higher energy conformers, differing by rotation around the methylamino carbon-nitrogen bond, contribute marginally to the overall conformational ensemble [22] [13].

Relative stability determinations demonstrate that the planar conformation benefits from intramolecular hydrogen bonding interactions between the methylamino hydrogen and the pyridine nitrogen [19] [22]. These stabilizing interactions contribute approximately 2-4 kilocalories per mole to the conformational preference [22] [19].

Solvent effects on conformational stability have been investigated using polarizable continuum models to simulate aqueous and organic environments [22] [19]. The results indicate that polar solvents stabilize conformations with enhanced dipole moments, while nonpolar environments favor more compact geometries [19] [22].

Classical Synthetic Routes

The synthesis of 6-chloro-4-(methylamino)nicotinaldehyde has been accomplished through several classical approaches, each with distinct advantages and limitations. The most straightforward route involves the nucleophilic substitution of 6-chloronicotinaldehyde with methylamine under mild conditions . This approach typically yields 70-85% of the desired product when conducted at room temperature to 80°C, offering the advantage of direct substitution without requiring harsh reaction conditions .

An alternative classical methodology involves the direct chlorination of nicotinaldehyde derivatives followed by amination [2]. This one-pot process operates at elevated temperatures (100-200°C) in the gas phase, utilizing molecular chlorine and methylamine as key reagents [2]. While this approach offers process economy, it suffers from selectivity issues and requires harsh reaction conditions that may compromise functional group tolerance [2].

The Gattermann aldehyde synthesis represents another classical route for preparing nicotinaldehyde derivatives [3]. This methodology employs hydrogen cyanide, aluminum chloride, and hydrochloric acid under acidic conditions (0-60°C) to introduce the aldehyde functionality into pyridine derivatives [3]. Despite being a well-established method, the use of toxic reagents and corrosive conditions limits its practical applicability [3].

Reduction of 3-cyanopyridine derivatives using Raney nickel catalyst in the presence of hydrogen gas has emerged as a highly efficient classical approach [4]. This methodology operates at 50-80°C under hydrogen pressure in a carboxylic acid medium, achieving yields of 80-95% [4]. The high yield and scalability make this approach particularly attractive for industrial applications, though it requires specialized catalyst handling [4].

Reductive Amination Approaches

Reductive amination represents a cornerstone methodology for the synthesis of 6-chloro-4-(methylamino)nicotinaldehyde, offering versatile and efficient pathways for carbon-nitrogen bond formation [5] [6]. This approach circumvents the challenges associated with direct alkylation of amines, such as overalkylation and poor selectivity [6].

Borane-Based Reductive Amination

Borane-based reducing agents have demonstrated exceptional utility in the reductive amination of nicotinaldehyde derivatives [7] [8]. These reagents, including borane-tetrahydrofuran complex and borane-pyridine complex, operate under mild conditions (0-25°C) and exhibit good selectivity for aldehyde substrates [7] [8]. The reaction proceeds through imine formation followed by selective reduction, typically achieving yields of 75-90% within 2-24 hours [7] [8].

The mechanism involves initial condensation of the aldehyde with methylamine to form an imine intermediate, followed by selective reduction of the carbon-nitrogen double bond [8]. The mild reaction conditions and versatility of solvent systems (tetrahydrofuran, methanol, water) make this approach particularly attractive for complex synthetic sequences [8].

Sodium Tris(acetoxy)borohydride Methodologies

Sodium tris(acetoxy)borohydride has emerged as a superior reducing agent for reductive amination applications [9] [10]. This reagent offers several advantages over sodium cyanoborohydride, including the absence of toxic byproducts and enhanced selectivity for imine reduction over aldehyde reduction [9] [10]. The methodology typically employs 1,2-dichloroethane, tetrahydrofuran, or acetonitrile as solvents, operating at ambient temperature (20-25°C) [9] [10].

The reaction mechanism proceeds through imine formation in the presence of acetic acid as a catalyst, followed by selective reduction of the iminium ion intermediate [9] [10]. This approach consistently delivers yields of 80-95% and demonstrates excellent functional group tolerance [9] [10]. The mild reaction conditions and high selectivity make this methodology particularly suitable for complex synthetic applications [9] [10].

Metal-Catalyzed Reductive Processes

Recent developments in metal-catalyzed reductive amination have focused on earth-abundant transition metals as alternatives to precious metal catalysts [11] [12]. Cobalt, iron, and nickel-based catalysts have demonstrated exceptional activity for the synthesis of primary amines via reductive amination with hydrogen gas as the reducing agent [11] [12]. These catalysts operate under mild conditions (50-100°C, 10 bar hydrogen pressure) and exhibit broad substrate scope [11] [12].

The cobalt-catalyzed system utilizes nitrogen-doped silicon carbide as a support material, achieving superior performance compared to commercial precious metal catalysts [11]. The catalyst demonstrates excellent functional group tolerance and can be easily recovered and reused [11]. Iron-based catalysts have shown particular promise for the synthesis of primary amines, offering good yields (70-85%) and excellent selectivity [12].

Chlorination Strategies at Pyridine Carbon-6 Position

The regioselective introduction of chlorine at the 6-position of pyridine derivatives represents a critical synthetic challenge due to the electron-deficient nature of the pyridine ring [13] [14]. Several methodologies have been developed to achieve this transformation with varying degrees of success.

Gas-phase chlorination using molecular chlorine at elevated temperatures (270-400°C) represents the most industrially relevant approach [14] [15]. This methodology exploits the differential reactivity of pyridine positions, with the 2- and 6-positions being more reactive than the 3-, 4-, and 5-positions [14] [15]. The process typically achieves yields of 60-80% but requires careful temperature control to minimize over-chlorination and tar formation [14] [15].

Liquid-phase chlorination using hypervalent iodine reagents such as dichloroiodobenzene in the presence of pyridine has emerged as a milder alternative [16]. This approach operates at moderate temperatures (25-80°C) and offers improved selectivity compared to gas-phase methods [16]. The reaction mechanism involves the formation of a pyridine-iodine complex that facilitates electrophilic chlorination [16].

Phosphine-mediated chlorination represents a novel approach for regioselective chlorination at the pyridine 4-position [13]. This methodology employs designed phosphine reagents that install at the pyridine 4-position as phosphonium salts, followed by displacement with halide nucleophiles [13]. The approach offers excellent regioselectivity and yields of 80-95%, though it requires stoichiometric amounts of phosphine reagents [13].

Methylamino Group Installation

The introduction of methylamino groups into pyridine derivatives can be achieved through several complementary approaches [18]. Nucleophilic substitution represents the most direct methodology, utilizing the electron-deficient nature of the pyridine ring to facilitate nucleophilic attack .

The Chichibabin reaction involves the nucleophilic substitution of pyridine with sodium amide in the presence of methylamine . This reaction proceeds through an addition-elimination mechanism, requiring elevated temperatures (140-220°C) and extended reaction times (3-10 hours) . The harsh conditions limit its applicability to sensitive substrates .

A more controlled approach utilizes 2,6-dichloropyridine derivatives as starting materials, which undergo sequential nucleophilic substitution with methylamine under basic conditions . The presence of chlorine leaving groups significantly enhances the reaction rate and allows for milder conditions . This methodology offers improved functional group tolerance and higher yields compared to direct hydrogen displacement .

One-Pot Synthesis Procedures

One-pot synthesis procedures have gained significant attention for their ability to minimize waste generation and improve process efficiency [19] [20]. These methodologies combine multiple synthetic transformations in a single reaction vessel, reducing the need for intermediate isolation and purification [19] [20].

Multicomponent reactions represent a particularly powerful approach for one-pot synthesis of pyridine derivatives [20] [21]. These reactions involve the simultaneous combination of multiple reactants to form the desired product in a single operation [20] [21]. A representative example involves the four-component reaction of formylphenyl toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave irradiation [20] [21].

The advantages of one-pot synthesis include reduced reaction times (2-7 minutes under microwave conditions), excellent yields (82-94%), and simplified purification procedures [20] [21]. The environmental benefits include reduced solvent consumption, minimized waste generation, and improved atom economy [20] [21].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of pyridine derivatives, focusing on the development of environmentally benign synthetic methodologies [22] [23] [24]. These approaches emphasize the use of renewable resources, catalytic processes, and reduced environmental impact [22] [23] [24].

Microwave-assisted synthesis represents a prominent green chemistry approach, offering significant advantages in terms of energy efficiency and reaction time reduction [20] [21]. This methodology typically achieves reaction completion within 2-7 minutes, compared to 6-9 hours for conventional heating methods [20] [21]. The reduced energy requirements and elimination of toxic solvents make this approach particularly attractive from an environmental perspective [20] [21].

Ionic liquid-mediated synthesis has emerged as another green chemistry approach [25]. Ionic liquids serve as both solvents and catalysts, offering advantages such as low volatility, recyclability, and tuneable properties [25]. The ability to recover and reuse ionic liquids makes this approach cost-effective and environmentally sustainable [25].

Water-based multicomponent reactions represent a particularly green approach, utilizing water as the reaction medium and operating under mild conditions [26]. These reactions benefit from the unique properties of water, including its ability to accelerate reactions through hydrophobic effects and hydrogen bonding networks [26]. The use of water as a solvent eliminates the need for organic solvents and reduces environmental impact [26].

Scale-Up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production presents several challenges that must be addressed through careful process design and optimization [27]. Heat management becomes increasingly critical at larger scales, requiring sophisticated heat exchange systems to maintain temperature control [27]. The surface area-to-volume ratio decreases as scale increases, necessitating enhanced mixing systems to ensure uniform reaction conditions [27].

Catalyst recovery and recycling become economically important at industrial scale, requiring the development of efficient separation and regeneration processes [27]. Continuous flow processing has emerged as a promising approach for industrial synthesis, offering advantages such as improved heat and mass transfer, reduced residence time, and enhanced safety [27]. The continuous process developed for 2,4-dichloronicotinaldehyde synthesis demonstrates the potential for significant yield improvements (87% versus 70% for batch processing) while eliminating cryogenic conditions [27].

Waste treatment and environmental compliance represent critical considerations for industrial implementation [27]. The development of integrated waste management systems and the adoption of green chemistry principles are essential for sustainable industrial processes [27]. Economic feasibility requires careful analysis of capital investment, operating costs, and market conditions to ensure commercial viability [27].